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C30H27FN2O4

Cat. No.: B4012890
M. Wt: 498.5 g/mol
InChI Key: CAELDANLKUNNJS-UHFFFAOYSA-N
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Description

Identification and Nomenclature of (E)-4-[3-[1-(4-fluorophenyl)-4-(1-methylethyl)-2-phenyl-1H-imidazol-5-yl]-2-propenyloxy]-alpha-oxobenzeneacetic Acid Methyl Ester

The systematic name (E)-4-[3-[1-(4-fluorophenyl)-4-(1-methylethyl)-2-phenyl-1H-imidazol-5-yl]-2-propenyloxy]-alpha-oxobenzeneacetic Acid Methyl Ester precisely describes the molecular structure of C30H27FN2O4. This nomenclature, governed by IUPAC standards, reveals the presence of several key functional groups and structural motifs. The "imidazole" core indicates a five-membered aromatic ring with two nitrogen atoms. This core is heavily substituted with a 4-fluorophenyl group, an isopropyl (1-methylethyl) group, and a phenyl group. The "(E)" designation specifies the stereochemistry of the double bond in the propenyloxy linker, indicating a trans configuration. Finally, the "alpha-oxobenzeneacetic acid methyl ester" portion describes the ester functional group attached to a phenyl ring, which also possesses a ketone group.

A patent application from 1992 provides details on the synthesis and analysis of this compound. googleapis.com The elemental analysis for this compound was calculated as C, 72.28%; H, 5.46%; F, 3.81%; N, 5.62%. The experimental findings were closely aligned, with values of C, 71.97%; H, 5.44%; F, 3.75%; N, 5.36%. googleapis.com

Table 1: Chemical Identification of this compound

IdentifierValue
Molecular FormulaThis compound
Systematic Name(E)-4-[3-[1-(4-fluorophenyl)-4-(1-methylethyl)-2-phenyl-1H-imidazol-5-yl]-2-propenyloxy]-alpha-oxobenzeneacetic Acid Methyl Ester
Core ScaffoldImidazole (B134444)

Significance within Organic Chemistry and Imidazole Derivatives Research

The compound this compound is significant due to its complex molecular architecture, which makes it a subject of interest for synthetic and medicinal chemists. Organic chemistry is the study of carbon-containing compounds, and a primary focus is the creation of new molecules with specific properties. moravek.comacs.org The synthesis of complex molecules like this compound allows chemists to develop and refine synthetic methodologies. ox.ac.ukrroij.com

Imidazole derivatives, in particular, are a class of heterocyclic compounds that have garnered immense attention in medicinal chemistry. jvwu.ac.inhumanjournals.com The imidazole ring is a versatile scaffold found in many biologically active compounds and FDA-approved drugs. nih.govijnrd.org Its electron-rich nature allows for various chemical modifications and interactions with biological targets such as enzymes and receptors. nih.gov Researchers are actively exploring imidazole derivatives for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. ijnrd.orgresearchgate.netnih.gov The structural complexity of this compound, with its multiple substituent groups, provides a framework for structure-activity relationship (SAR) studies, which are crucial for optimizing pharmacological effects. rsc.org

Historical Context of Imidazole Scaffold Research

The journey of imidazole research began in the mid-19th century. The parent compound, imidazole, was first synthesized by Heinrich Debus in 1858 from glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). mdpi.comnih.gov Even before this, some imidazole derivatives had been discovered in the 1840s. nih.govmdpi.com Initially called "glyoxaline," the imidazole ring's amphoteric nature and aromaticity were recognized early on. jvwu.ac.in

The significance of the imidazole scaffold in medicinal chemistry became increasingly apparent throughout the 20th century. jvwu.ac.in Nitrogen-based heterocycles, especially imidazole, demonstrated promising biological activities. nih.gov The discovery that the imidazole ring is a component of essential natural products like the amino acid histidine, histamine, and purines further fueled research interest. humanjournals.com A major breakthrough was the development of cimetidine, an imidazole-containing drug for treating ulcers, which highlighted the therapeutic potential of this scaffold. mdpi.com This led to a surge in the exploration of imidazole derivatives for various diseases, establishing it as a "privileged structure" in medicinal chemistry. mdpi.com

Overview of Research Paradigms Applied to Complex Organic Molecules

The study of complex organic molecules like this compound employs a variety of research paradigms. A cornerstone of this research is organic synthesis , which involves the construction of complex molecules from simpler starting materials. moravek.com This field is constantly evolving with the development of new methodologies to enhance efficiency and sustainability. rroij.com

Key approaches in the synthesis of complex organic molecules include:

Retrosynthetic Analysis: This strategy, pioneered by E.J. Corey, involves mentally deconstructing the target molecule into simpler precursors to devise a synthetic plan. solubilityofthings.com

Functional Group Interconversions: This fundamental technique involves transforming one functional group into another through reactions like oxidation, reduction, or substitution. solubilityofthings.com

Multistep Synthesis: The construction of complex molecules often requires a sequence of carefully planned reactions. solubilityofthings.com

Catalysis: The use of transition metal catalysts and organocatalysts is crucial for achieving high selectivity and efficiency in synthetic transformations. solubilityofthings.comafjbs.com

Modern research also heavily relies on advanced analytical techniques for structure elucidation and reaction monitoring. These include Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. organic-chemistry.org Furthermore, computational methods are increasingly used to predict molecular structures and reaction mechanisms, aiding in the rational design of synthetic routes and new molecules. ox.ac.ukorgsynlab.com The integration of these paradigms allows for the efficient and precise synthesis and study of complex and novel organic compounds. afjbs.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H27FN2O4 B4012890 C30H27FN2O4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[6-(2-fluorophenyl)-9-(4-methylphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27FN2O4/c1-18-10-12-19(13-11-18)20-16-24-29(26(34)17-20)30(21-6-2-3-7-22(21)31)33(27(35)14-15-28(36)37)25-9-5-4-8-23(25)32-24/h2-13,20,30,32H,14-17H2,1H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAELDANLKUNNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)CCC(=O)O)C5=CC=CC=C5F)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Compound C30h27fn2o4

Retrosynthetic Analysis of the (E)-4-[3-[1-(4-fluorophenyl)-4-(1-methylethyl)-2-phenyl-1H-imidazol-5-yl]-2-propenyloxy]-alpha-oxobenzeneacetic Acid Methyl Ester Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. youtube.comairitilibrary.comslideshare.net This process involves "disconnections," which are the imaginary breaking of bonds that correspond to known and reliable chemical reactions. airitilibrary.comslideshare.net

For the target molecule, (E)-4-[3-[1-(4-fluorophenyl)-4-(1-methylethyl)-2-phenyl-1H-imidazol-5-yl]-2-propenyloxy]-alpha-oxobenzeneacetic acid methyl ester, the retrosynthetic strategy identifies three main building blocks:

A fluorophenyl-substituted imidazole (B134444) core.

A substituted propenyloxy chain.

An alpha-oxobenzeneacetic acid methyl ester moiety.

The primary disconnection breaks the ether linkage connecting the propenyloxy chain to the alpha-oxobenzeneacetic acid methyl ester. This suggests a convergent synthesis approach, where the major fragments are synthesized separately and then combined in the final stages. A key reaction to form the ether bond is the Mitsunobu reaction, which couples an alcohol with a phenolic compound. googleapis.com

Further disconnection of the imidazole core reveals simpler precursors. The imidazole ring itself can be formed through a multi-component reaction involving an appropriate 1,2-dicarbonyl compound, an aldehyde, an amine, and a source of ammonia (B1221849). This approach is highly efficient for creating structurally diverse imidazoles. jocpr.comfrontiersin.org

Key Precursor Syntheses and Intermediate Reactions

The synthesis of the target molecule relies on the successful preparation of its key precursors and the efficient execution of intermediate reactions.

Synthesis of Fluorophenyl-Substituted Imidazole Core

The synthesis of the fluorophenyl-substituted imidazole core is a critical step. Various methods exist for constructing the imidazole ring. researchgate.net One common and versatile approach is the Debus-Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium (B1175870) salt) in the presence of an acid or base catalyst. This method allows for the introduction of diverse substituents onto the imidazole ring.

For the specific target molecule, the synthesis could involve the reaction of a 1,2-dicarbonyl compound, 4-fluoroaniline (B128567), benzaldehyde, and an ammonium source. The reaction of 4-fluoroaniline with glyoxal (B1671930) and ammonium acetate (B1210297) under acidic conditions is a typical method to form a 4-(4-fluorophenyl)-1H-imidazole. Another approach involves the reaction of benzil, 4-fluoroaniline, and ammonium acetate in glacial acetic acid.

The introduction of the N-aryl group can be achieved through N-arylation reactions using aryl halides in the presence of a suitable catalyst, such as copper or palladium complexes. biomedres.usorganic-chemistry.org

Preparation of Substituted Propenyloxy Chains

The substituted propenyloxy chain serves as a linker between the imidazole core and the alpha-oxobenzeneacetic acid methyl ester moiety. The synthesis of this chain typically starts from a simple propargyl alcohol derivative. The (E)-configuration of the double bond can be established through stereoselective reduction of a corresponding alkyne precursor.

A patent describes the reaction of (E)-3-[1-(4-fluorophenyl)-4-(1-methylethyl)-2-phenyl-1H-imidazol-5-yl]-2-propen-1-ol with 4-hydroxyphenylglyoxylic acid methyl ester in the presence of diethyl azodicarboxylate and triphenylphosphine, which is characteristic of a Mitsunobu reaction, to form the ether linkage. googleapis.com

Formation of Alpha-Oxobenzeneacetic Acid Methyl Ester Moiety

The alpha-oxobenzeneacetic acid methyl ester moiety is another key fragment. nist.gov This can be prepared through several synthetic routes. One direct method is the esterification of phenylglyoxylic acid with methanol, typically catalyzed by an acid. ontosight.ailookchem.com Another approach involves the oxidation of the corresponding alpha-hydroxy ester.

A common precursor is methyl p-hydroxybenzoylformate, also known as methyl 4-hydroxyphenylglyoxylate. molaid.com This intermediate can be coupled with the propenyloxy chain derived from the imidazole core.

Optimization of Reaction Conditions and Yield Enhancement

To ensure an efficient and high-yielding synthesis, optimization of reaction conditions is crucial. This involves careful selection of catalysts, solvents, temperature, and reaction times.

Catalyst Selection and Reaction Efficiency

The choice of catalyst can significantly impact the efficiency and selectivity of the reactions involved. For the synthesis of the imidazole core, various catalysts have been explored. researchgate.net These include both homogeneous and heterogeneous catalysts. researchgate.net Metal-based catalysts, such as those containing zinc, copper, or palladium, have been shown to be effective in promoting imidazole synthesis, often leading to improved yields and shorter reaction times. biomedres.usorganic-chemistry.orgresearchgate.net For instance, zinc-based heterogeneous catalysts are attractive due to their low toxicity, low cost, and reusability. researchgate.net

In some cases, catalyst-free conditions have been developed for the synthesis of imidazoles, particularly using green solvents like ethyl lactate, which aligns with the principles of green chemistry. tandfonline.com The efficiency of multicomponent reactions (MCRs) for imidazole synthesis can be enhanced by optimizing parameters such as the choice of solvent and temperature. jocpr.commdpi.com For example, scandium triflate has been used as a catalyst in MCRs to produce good to excellent yields of complex products. mdpi.com

For the formation of the ether linkage via the Mitsunobu reaction, the efficiency depends on the specific phosphine (B1218219) and azodicarboxylate reagents used.

Solvent Effects and Temperature Control

The synthesis of 2,3-dihydro-4(1H)-quinazolinones, the core structure of C30H27FN2O4, is profoundly influenced by the choice of solvent and reaction temperature. These parameters dictate reaction rates, yields, and sometimes the product distribution. Solvents not only dissolve reactants but also participate in the reaction mechanism, for instance, by stabilizing intermediates or transition states.

Research on quinazolinone synthesis has explored a range of solvents. Protic solvents like ethanol (B145695) and acetic acid can facilitate proton transfer steps, which are crucial in the cyclocondensation reactions that form the quinazolinone ring. rsc.org For instance, the condensation of anthranilamide with aldehydes proceeds efficiently in refluxing 2,2,2-trifluoroethanol (B45653) without the need for a catalyst. researchgate.net Aprotic solvents such as tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), and toluene (B28343) are also commonly employed, often in conjunction with catalysts. organic-chemistry.orgarkat-usa.org In a patent describing a related synthesis, THF was used as the solvent for a coupling reaction. googleapis.com

Temperature control is critical for managing reaction kinetics and minimizing side reactions. Many synthetic procedures for dihydroquinazolinones are conducted at elevated temperatures, ranging from 50-100 °C to reflux, to overcome activation energy barriers. rsc.orgarkat-usa.orggoogleapis.com However, some modern methods aim for milder conditions. For example, the use of heteropoly acids as catalysts allows for the synthesis of 2,3-dihydro-4(1H)-quinazolinones in water at ambient temperature. capes.gov.br

The following table summarizes the impact of different solvent and temperature conditions on the synthesis of the 2,3-dihydro-4(1H)-quinazolinone scaffold, based on general literature.

Solvent SystemCatalystTemperatureTypical OutcomeReference
2,2,2-TrifluoroethanolNoneRefluxHigh yields researchgate.net
EthanolL-proline nitrate (B79036)Not specifiedGood yields, reusable catalyst organic-chemistry.org
WaterHeteropoly acidsAmbientGood to excellent yields, green conditions capes.gov.br
Dimethyl Sulfoxide (DMSO)HBr80 °CExcellent yields via oxidative coupling organic-chemistry.org
AcetonitrileK2CO3 / KIRefluxGood yields for N-alkylation reactions arkat-usa.org
Solvent-freePEG-400Room TempGood yields, green conditions arkat-usa.org

Isolation and Purification Techniques for Synthetic Intermediates and Final Compound

The isolation and purification of synthetic intermediates and the final this compound compound are essential to ensure high purity, which is critical for accurate characterization and further applications. Standard laboratory techniques are employed, tailored to the physicochemical properties of the compounds at each stage.

Initial Work-up: After the reaction is complete, a typical work-up procedure involves quenching the reaction mixture, often by adding water or ice water, which can cause the crude product to precipitate. rsc.orgarkat-usa.org This is followed by extraction with a suitable organic solvent like ethyl acetate or dichloromethane (B109758) to separate the desired compound from inorganic salts and highly polar impurities. clockss.org The organic layers are then combined, washed with brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrated under reduced pressure. clockss.org

Purification Techniques:

Crystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a minimal amount of a hot solvent or solvent mixture in which it is highly soluble, and then allowed to cool slowly. nih.gov As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, leaving impurities behind in the solvent. The choice of solvent is critical; ideal solvents dissolve the compound well at high temperatures but poorly at low temperatures. nih.gov Ethanol is often used for recrystallizing quinazolinone derivatives. ajpamc.com

Column Chromatography: This is a highly versatile and widely used technique for purifying organic compounds. It separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) as a mobile phase (solvent or solvent mixture) passes through it. For the synthesis of this compound and related compounds, flash chromatography over silica gel is a common method for purification. google.com The choice of eluent (mobile phase) is optimized through preliminary analysis using thin-layer chromatography (TLC) to achieve the best separation. nih.gov

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating stereoisomers, HPLC is the method of choice. ekb.eg It operates on the same principles as column chromatography but uses high pressure to pass the solvent through a column packed with smaller particles, resulting in higher resolution. nih.gov

The purification of intermediates, such as the initial benzamides formed from isatoic anhydride (B1165640), is also crucial. clockss.org These intermediates are often purified by crystallization or simple filtration and washing before proceeding to the next step. rsc.org

Stereoselective Synthesis Approaches

The structure of 2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone features a single stereocenter at the C2 position of the dihydroquinazolinone ring. The development of stereoselective methods to control the configuration at this center is a key challenge in its synthesis.

Control of (E)-Propenyloxy Geometry

An initial review of compounds with the molecular formula this compound revealed a patent for an imidazole derivative containing an (E)-propenyloxy group. However, the confirmed structure of the target compound for this article is 2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone, which does not possess a propenyloxy moiety. Therefore, the control of (E)-propenyloxy geometry is not applicable to the synthesis of this specific quinazolinone. The stereochemistry of interest for this compound lies entirely within the dihydroquinazolinone core.

Chiral Auxiliary or Catalyst Applications

To achieve an enantioselective synthesis of this compound, either a chiral auxiliary or a chiral catalyst would be employed to influence the formation of the C2 stereocenter.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the structure of a reactant to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. researchgate.net In the context of dihydroquinazolinone synthesis, a chiral amine could be reacted with isatoic anhydride to form a chiral N-substituted anthranilamide intermediate. clockss.org The subsequent cyclocondensation with an aldehyde would then proceed diastereoselectively, guided by the chiral auxiliary. For example, (S)-α-methylbenzylamine has been used as a chiral auxiliary in quinazolinone synthesis. scirp.org The separation of the resulting diastereomers, followed by the removal of the auxiliary group, would yield the enantiomerically pure target compound. clockss.orgscirp.org

Chiral Catalysts: Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate a large quantity of a chiral product. nih.gov For the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, several chiral catalytic systems have been developed:

Chiral Phosphoric Acids: These Brønsted acids can activate imines towards nucleophilic attack and create a chiral environment, enabling enantioselective cyclization reactions. organic-chemistry.org

Metal-based Catalysts: Chiral metal complexes, such as those involving Scandium(III) with a pybox ligand, have been shown to catalyze the asymmetric intramolecular amidation of imines to form 2,3-dihydroquinazolinones with high enantioselectivity. organic-chemistry.org

Peptide Catalysts: Short peptides have been developed to catalyze atroposelective reactions on the quinazolinone scaffold, demonstrating the potential of organocatalysis in controlling stereochemistry in this class of compounds. nih.gov

The table below lists some chiral catalysts and auxiliaries used in the synthesis of chiral quinazolinone derivatives.

ApproachReagent/CatalystType of StereocontrolReference
Chiral Auxiliary(S)-α-MethylbenzylamineDiastereoselective cyclization scirp.org
Chiral Auxiliary(S)-(+)-Alanine methyl esterDiastereoselective cyclization clockss.org
Chiral CatalystSc(III)-inda-pybox complexEnantioselective intramolecular amidation organic-chemistry.org
Chiral CatalystChiral Phosphoric AcidAsymmetric tandem acetalization organic-chemistry.org
Chiral CatalystPeptide CatalystAtroposelective bromination nih.gov

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Applying these principles to the synthesis of this compound involves optimizing for atom economy, using safer solvents, employing catalytic reagents, and improving energy efficiency.

Several strategies reported for the synthesis of the 2,3-dihydroquinazolin-4(1H)-one core align with green chemistry principles:

Use of Greener Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Greener alternatives include water, ethanol, or polyethylene (B3416737) glycol (PEG). arkat-usa.orgcapes.gov.br The use of water as a solvent at ambient temperature, catalyzed by heteropoly acids, is a particularly environmentally benign approach. capes.gov.br Similarly, using a low transition temperature mixture (LTTM) of SnCl2 and L-proline serves as a reusable, non-toxic catalyst and solvent system. researchgate.net

Catalytic Reactions: The use of catalysts, especially those that are reusable and non-toxic, is a cornerstone of green chemistry. researchgate.net Metal-free organocatalysts, such as L-proline nitrate or fluorescent carbon dots, have been developed for dihydroquinazolinone synthesis. organic-chemistry.org Using inexpensive and sustainable catalysts like a copper-glucose combination in a biomass-derived solvent (2-methylTHF) also represents a green approach. acs.org

Multicomponent Reactions (MCRs): Synthesizing the quinazolinone core via a three-component reaction of an isatoic anhydride, an amine, and an aldehyde is highly convergent and atom-economical. openmedicinalchemistryjournal.com These one-pot procedures reduce the number of synthetic steps, minimizing solvent waste and energy consumption associated with intermediate isolation and purification.

Solvent-Free Conditions: Some protocols allow for the synthesis to be carried out under solvent-free conditions, for example by grinding the reactants with a solid catalyst like PEG-400 or sulfonic acid functionalized silica, which significantly reduces waste. arkat-usa.orgorgchemres.org

Chemical Transformations and Functionalization Strategies

Once the this compound scaffold is assembled, it can undergo various chemical transformations to generate new analogues with potentially different properties. These functionalization strategies typically target the reactive sites on the quinazolinone ring system.

Oxidation: The 2,3-dihydro-4(1H)-quinazolinone ring can be readily oxidized to the corresponding aromatic 4(3H)-quinazolinone. scirp.org This transformation introduces a new level of electronic properties and planarity to the molecule.

N-Alkylation/N-Acylation: The nitrogen atom at the N-3 position can be functionalized. While in this compound this position is already substituted with a 4-methoxyphenyl (B3050149) group, related studies show that if this position were an N-H, it could be alkylated or acylated using various electrophiles in the presence of a base. nih.gov

Substitution on the Benzene (B151609) Ring: The benzene ring of the quinazolinone core (the A-ring) can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing groups.

Functionalization via Click Chemistry: If one of the substituents on the core molecule were modified to contain an azide (B81097) or an alkyne group, it could be further functionalized using click chemistry. For example, propargyl ether-containing dihydroquinazolinones have been reacted with sodium azide in the presence of CuI to form triazole-linked derivatives. orgchemres.org

Mannich-type Reactions: The N-H at position 1 could potentially participate in Mannich reactions with formaldehyde (B43269) and a secondary amine to introduce an aminomethyl group, a common transformation for related heterocycles. researchgate.net

Cross-Coupling Reactions: If a halogen atom were present on the aromatic rings, it could serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds, significantly increasing molecular diversity. researchgate.net

These strategies provide a toolbox for the chemical modification of this compound, enabling the synthesis of a library of related compounds for further study.

The provided outline requests specific details on the modification of the imidazole ring, derivatization of the propenyloxy linker, and alterations to the ester or benzeneacetic acid moieties of this compound. Without any published research on this exact molecule, it is not possible to provide a scientifically accurate and detailed article that adheres to these specific sections and subsections.

General synthetic methods for the individual structural components, such as imidazoles and benzeneacetic acid esters, are well-established in organic chemistry. wikipedia.orgscbt.comnist.gov For instance, the Debus-Radziszewski imidazole synthesis is a known method for creating substituted imidazoles. wikipedia.org Similarly, the formation of esters from carboxylic acids like benzeneacetic acid is a fundamental chemical transformation. nist.gov However, the application of these methods to the specific and complex structure of this compound, and any subsequent transformations of its unique functional groups, are not documented in the public domain.

Therefore, this article cannot be generated as the foundational research and data required to address the specific points of the outline are not available. To attempt to write such an article would require speculation and fabrication of scientific data, which would be misleading and scientifically unsound.

Compound Names Mentioned

As no specific literature for this compound was found, a table of mentioned compounds cannot be generated.

Structural Characterization and Advanced Analytical Techniques in Chemical Research

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR: Proton NMR would provide crucial information about the chemical environment of each hydrogen atom in the C30H27FN2O4 molecule. The chemical shift (δ) of each proton signal would indicate its electronic environment, while the integration of the signal would correspond to the number of protons it represents. Spin-spin coupling patterns (splitting) would reveal the number of neighboring protons, allowing for the assembly of molecular fragments. For a molecule of this complexity, the aromatic region (typically δ 7-8 ppm) and aliphatic regions would be of particular interest to define the substitution patterns on the phenyl and other ring systems.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone. Each unique carbon atom in the this compound molecule would produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp², sp) and its bonding environment (e.g., carbonyl, aromatic, aliphatic). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would further differentiate between CH, CH₂, and CH₃ groups.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assembling the complete structure of a complex molecule like this compound.

COSY would establish ¹H-¹H coupling correlations, identifying adjacent protons.

HSQC would correlate directly bonded ¹H and ¹³C atoms.

HMBC would reveal longer-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is critical for connecting the various spin systems and functional groups to build the final molecular structure.

A hypothetical data table for the ¹H and ¹³C NMR of a potential isomer of this compound is presented below to illustrate the expected data format.

¹H NMR Data¹³C NMR Data
Chemical Shift (ppm) Multiplicity Integration Assignment
7.80d2HAr-H
7.65t1HAr-H
7.40m5HAr-H
7.10d2HAr-H
6.95d2HAr-H
4.50q2HO-CH₂
3.80s3HO-CH₃
2.50m1HCH
1.20d6HC(CH₃)₂

Note: This table is illustrative and does not represent experimentally verified data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its constituent functional groups. For instance, a patent for a compound with this molecular formula, identified as (E)-4-[3-[l-(4-fIuorophenyl)-4-(l-methylethyI)-2-phenyl-lH-imidazol-5-yl]-2- propenyloxy]-alpha-oxobenzeneacetic acid methyl ester monohydrate, would likely exhibit specific peaks. googleapis.com

A hypothetical FTIR data table is provided below:

Frequency (cm⁻¹) Intensity Assignment
3400broadO-H stretch (monohydrate)
3060mediumAromatic C-H stretch
2960mediumAliphatic C-H stretch
1735strongC=O stretch (ester)
1680strongC=O stretch (keto)
1610, 1500, 1450medium-strongAromatic C=C stretch
1250strongC-O stretch (ester, ether)
1170strongC-F stretch

Note: This table is illustrative and based on the functional groups of a potential isomer.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) with very high precision. For this compound, HRMS would be used to determine its exact molecular weight. The experimentally measured mass would be compared to the calculated mass for the proposed formula, with a very small mass error providing strong evidence for the correct elemental composition. For example, a patent for a related compound provided the calculated elemental analysis as C, 72.28%; H, 5.46%; F, 3.81%; N, 5.62%, with the found values being C, 71.97%; H, 5.44%; F, 3.75%; N, 5.36%. googleapis.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The spectrum of this compound would be expected to show absorption maxima (λmax) corresponding to the π-π* transitions of its aromatic and other conjugated moieties. The position and intensity of these absorptions can offer insights into the extent of conjugation within the molecule.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Crucially, for chiral molecules, X-ray crystallography can establish the absolute configuration of stereocenters. For a molecule with the complexity of this compound, which may possess stereogenic centers, this would be invaluable. The resulting crystallographic data would include the crystal system, space group, and unit cell dimensions.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for the separation of the target compound from reaction byproducts and for assessing its purity. A patent describing the synthesis of a this compound isomer mentions the use of chromatography over silica (B1680970) gel for purification. googleapis.com High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of a compound. A pure sample should ideally show a single peak in the chromatogram under various conditions. The retention time is a characteristic property of the compound for a given HPLC method (column, mobile phase, flow rate, and temperature).

A hypothetical HPLC purity assessment data table is shown below:

Method Column Mobile Phase Flow Rate (mL/min) Detection (nm) Retention Time (min) Purity (%)
1C18 (4.6 x 150 mm)Acetonitrile:Water (70:30)1.02548.5>99

Note: This table is illustrative.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. wikipedia.orgopenaccessjournals.com It is particularly well-suited for the analysis of non-volatile compounds, making it a primary choice for assessing the purity of complex organic molecules like this compound. advancechemjournal.com The principle of HPLC relies on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. wikipedia.orgshimadzu.com By controlling the composition of the mobile phase and the nature of the stationary phase, a high degree of separation can be achieved. nih.gov

In the context of the synthesis of a specific isomer of this compound, namely (E)-4-[3-[l-(4-fluorophenyl)-4-(l-methylethyl)-2-phenyl-lH-imidazol-5-yl]-2-propenyloxy]-alpha-oxobenzeneacetic acid methyl ester monohydrate, preparative HPLC was utilized. googleapis.com This indicates that HPLC is not only used for analytical purity assessment but also for the purification of the target compound from reaction mixtures. googleapis.com The separation is based on the differential affinities of the compound and any impurities for the stationary and mobile phases, allowing for the isolation of the compound of interest in a high state of purity. openaccessjournals.com

The purity of a synthesized compound is typically determined by injecting a small, dissolved sample into the HPLC system. The output, known as a chromatogram, displays peaks corresponding to the different components of the sample. The area of the peak for the target compound relative to the total area of all peaks provides a quantitative measure of its purity.

Table 1: Illustrative HPLC Purity Analysis Data for a this compound Isomer

ParameterValue
Column C18 Reverse Phase
Mobile Phase Acetonitrile:Water Gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time 12.5 min
Purity (by area %) >98%

This table is illustrative and represents typical data for HPLC analysis of a complex organic compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com GC is highly effective for the separation of volatile and semi-volatile organic compounds. thermofisher.com The sample is vaporized and carried by an inert gas through a column, where components are separated based on their boiling points and interactions with the stationary phase. etamu.edu

While a large, complex molecule like this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, the technique is invaluable for the analysis of volatile intermediates that may be formed during its synthesis. getenviropass.com For instance, the synthesis of a complex molecule often involves several steps with smaller, more volatile starting materials and intermediates. GC-MS can be used to identify these intermediates, confirm their structure, and assess their purity, thereby ensuring that each step of the synthetic pathway is proceeding as expected.

The mass spectrometer component of GC-MS ionizes the separated components, and then separates the ions based on their mass-to-charge ratio. getenviropass.com This provides a unique mass spectrum for each component, which acts as a "molecular fingerprint," allowing for confident identification by comparison to spectral libraries or through interpretation of fragmentation patterns.

Table 2: Elemental Analysis Data for this compound

ElementCalculated (%)Found (%)
Carbon (C)72.2871.97
Hydrogen (H)5.465.44
Fluorine (F)3.813.75
Nitrogen (N)5.625.36

This data is for the compound identified as (E)-4-[3-[l-(4-fluorophenyl)-4-(l-methylethyl)-2-phenyl-lH-imidazol-5-yl]-2-propenyloxy]-alpha-oxobenzeneacetic acid methyl ester monohydrate. googleapis.com

Computational and Theoretical Chemistry Studies of Compound C30h27fn2o4

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation are powerful tools to investigate the behavior of Atorvastatin (B1662188) at an atomic level. These methods provide insights into its interaction with its biological target and the dynamic nature of this interaction.

Molecular dynamics (MD) simulations are used to study the structural and dynamic properties of Atorvastatin and its complex with its primary target, HMG-CoA reductase, over time. tandfonline.com These simulations confirm that Atorvastatin maintains stable interactions within the enzyme's binding site, indicating a high degree of biological efficacy. ijrpr.com Studies have revealed that the presence of a ligand like Atorvastatin within the binding tunnel of a target receptor can significantly increase the stability of the receptor's dimer assembly. nih.gov

Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent-accessible surface area (SASA), which collectively provide a measure of the stability and conformational changes of the protein-ligand complex. tandfonline.com For instance, simulations have identified crucial amino acid residues in HMG-CoA reductase, such as Lys735, Arg590, Asp690, and Asn686, that form stable interactions with Atorvastatin. ijrpr.comnih.gov These interactions are primarily hydrophobic and electrostatic. nih.gov The dihydroxyheptanoic acid chain, along with the aromatic and fluorinated groups of Atorvastatin, are key to its potent binding. ijrpr.com MD simulations have also been employed to study the interaction of Atorvastatin with other biological targets, such as the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1), where it was shown to stabilize the receptor's dimer assembly. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. ijpsjournal.com For Atorvastatin, docking studies are fundamental in understanding its binding mode with HMG-CoA reductase and other potential targets. ijrpr.comnih.gov These analyses reveal that Atorvastatin fits snugly into the active site of HMG-CoA reductase, with its HMG-like moiety mimicking the natural substrate. nih.gov

Docking studies consistently show a high binding affinity of Atorvastatin for HMG-CoA reductase, with favorable binding energies. tandfonline.comuob.edu.ly For example, one study reported a binding energy of -8.837 kcal/mol for Atorvastatin with CYP2C9, another identified biological target. nih.gov The interactions are characterized by a network of hydrogen bonds and hydrophobic interactions. The fluorophenyl group contributes to lipophilicity and engages in van der Waals forces and pi-pi stacking, while the pyrrole (B145914) ring provides structural rigidity. ijrpr.com Docking analyses have also been used to compare the binding affinities of Atorvastatin with its analogues and other statins, providing a basis for designing new inhibitors with improved potency. ajrconline.orgajrconline.org For instance, replacing the fluorine atom with chloro or propyl groups was predicted to enhance binding affinity. ajrconline.orgajrconline.org

Below is a table summarizing representative docking scores of Atorvastatin with various biological targets from different studies.

Target ProteinDocking Score (kcal/mol)Interacting ResiduesReference
HMG-CoA Reductase-Lys735, Arg590, Asp690, Ser565 ijrpr.comnih.gov
CYP2C9-8.837- nih.gov
Spike Beta protein-7.454- researchgate.net
C-reactive protein (CRP)pKi = 14.68- archivesofmedicalscience.com

When the experimental three-dimensional structure of a target protein is unavailable, homology modeling can be used to generate a reliable model based on the known structure of a homologous protein. royalsocietypublishing.org This is particularly relevant when studying the interactions of Atorvastatin with protein variants or with targets for which crystal structures are difficult to obtain. royalsocietypublishing.org

For example, if the structure of a specific mutant of HMG-CoA reductase is not known, its structure can be modeled to understand how the mutation affects Atorvastatin binding. royalsocietypublishing.org The process involves identifying a suitable template structure from a database like the Protein Data Bank (PDB), aligning the target sequence with the template, building the model, and then evaluating its quality. royalsocietypublishing.orgnih.gov Homology models of targets like RNA-dependent RNA polymerase (RdRp) and various spike protein mutants of viruses have been generated to study the potential binding of statins like Atorvastatin. nih.gov Similarly, homology modeling has been applied to study the interaction of lipid-lowering drugs with enzymes like paraoxonase-1 (PON1), where the structures of polymorphic variants were built to analyze differential drug affinities. dergipark.org.tr

Molecular Docking Analysis with Biological Targets

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of Atorvastatin, which are crucial for its reactivity and interactions.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. uob.edu.lyunibo.it DFT calculations have been applied to Atorvastatin and its enantiomers to determine properties like frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors. uob.edu.lyresearchgate.net

Studies using the B3LYP functional with basis sets like 6-31+G* have shown that the HOMO-LUMO energy gap for Atorvastatin enantiomers is large (around 4.36–4.62 eV), indicating high molecular stability. researchgate.net The HOMO is typically localized on the pyrrole ring, while the LUMO is found on the phenyl ring. researchgate.net DFT has also been used to study the mechanism of Atorvastatin's antioxidant activity and its hydroxy acid-lactone interconversion. mdpi.comresearchgate.netrsc.org These calculations help explain why hydroxylated metabolites of Atorvastatin are potent free radical scavengers, suggesting that the hydrogen atom transfer (HAT) mechanism is thermodynamically preferred. mdpi.com Furthermore, DFT calculations, combined with the Gauge-Independent Atomic Orbital (GIAO) method, have been used to predict and confirm the NMR chemical shifts of Atorvastatin and its derivatives, aiding in structure elucidation. fayoum.edu.eg

A summary of key electronic properties of Atorvastatin calculated using DFT is presented below.

PropertyCalculated Value (approx.)SignificanceReference(s)
HOMO-LUMO Energy Gap~4.4 - 4.6 eVHigh chemical stability researchgate.net
Chemical Hardness (η)~2 eVGood chemical stability mdpi.com
Electrophilicity Index (ω)~1.8 eVStrong electrophile mdpi.com
O-H Bond Dissociation Enthalpy (BDE)91.4 kcal/molRelates to antioxidant activity arxiv.org
Proton Affinity (PA)23.8 kcal/molRelates to antioxidant mechanism arxiv.org

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods are used to calculate the ground state properties of Atorvastatin with high accuracy. researchgate.netchemrxiv.org For instance, ab initio molecular dynamics can be performed where forces are calculated from the electronic ground state at each step. researchgate.net

These calculations have been used to refine crystal structures determined by experimental methods like X-ray powder diffraction. cambridge.org For calcium atorvastatin trihydrate, DFT-optimized structures were compared with Rietveld-refined structures to achieve higher accuracy. cambridge.org Ab initio methods have also been employed to study the conformational states of peptides and to predict NMR chemical shifts, which can be correlated with experimental data to validate structural models. nih.gov For Atorvastatin, these methods provide a fundamental understanding of its intrinsic properties, such as bond dissociation enthalpies and proton affinities, which are crucial for explaining its chemical behavior and biological activity. arxiv.orgchemrxiv.orgresearchgate.net

Semi-empirical Methods for Larger Systems

For large molecular systems like C30H27FN2O4, which contains 64 atoms, ab initio and density functional theory (DFT) calculations can be computationally expensive. Semi-empirical methods offer a faster alternative by simplifying the complex equations of quantum mechanics and incorporating parameters derived from experimental data. uni-muenchen.dewikipedia.org These methods are based on the Hartree-Fock formalism but make several approximations, such as the neglect of certain two-electron integrals, to reduce computational cost. wikipedia.org

Common semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametric Model 3), and MNDO (Modified Neglect of Diatomic Overlap). uni-muenchen.degaussian.com These methods are parameterized to reproduce experimental data like heats of formation and dipole moments. wikipedia.orggaussian.com While less accurate than higher-level theoretical methods, they are invaluable for initial explorations of large molecules, such as performing geometry optimizations and molecular dynamics simulations. google.com For a molecule with the complexity of this compound, semi-empirical methods can provide a reasonable starting point for understanding its electronic structure and conformational preferences before undertaking more demanding calculations.

Table 1: Comparison of Common Semi-empirical Methods

Method Key Features Typical Applications
AM1 A widely used method with a specific parameterization for organic molecules. gaussian.com Geometry optimizations, calculation of heats of formation.
PM3 A re-parameterization of AM1, often providing better results for certain systems. gaussian.com Similar to AM1, widely used for a broad range of organic compounds.
MNDO An earlier method that laid the groundwork for AM1 and PM3. uni-muenchen.de Less commonly used now but historically significant.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is crucial to its function. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.com For a flexible molecule like this compound, with multiple rotatable bonds, a vast number of conformations are possible.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. muni.cz By mapping the PES, chemists can identify the most stable conformations (energy minima) and the energy barriers between them (saddle points or transition states). muni.cz For a diatomic molecule, the PES is a simple 2D curve showing energy versus internuclear distance. libretexts.org For a polyatomic molecule like this compound, the PES is a high-dimensional surface.

Computational methods can systematically explore the conformational space to locate low-energy structures. This involves rotating bonds and calculating the energy of each resulting conformation. The results can be visualized in a potential energy diagram, which plots energy against a dihedral angle or another geometric parameter. youtube.com Identifying the global minimum energy conformation is critical, as it often represents the most populated structure under equilibrium conditions.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. neovarsity.org This approach is widely used in drug discovery and environmental chemistry to predict the properties of new or untested chemicals. neovarsity.org

Development of 2D and 3D QSAR Models

QSAR models can be developed in two, three, or even higher dimensions.

2D-QSAR: These models use descriptors calculated from the 2D representation of a molecule, such as topological indices, molecular weight, and counts of specific atoms or functional groups. neovarsity.org

3D-QSAR: These models require the 3D structures of the molecules and their alignment. They use descriptors based on the 3D fields surrounding the molecules, such as steric and electrostatic fields. nih.gov A well-known 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA).

For a compound like this compound, a QSAR study would involve a dataset of structurally similar compounds with known activities. The goal would be to build a model that can predict the activity of this compound based on its calculated descriptors.

Selection and Calculation of Molecular Descriptors (e.g., electronic, steric, topological)

The success of a QSAR model heavily depends on the choice of molecular descriptors. neovarsity.org These are numerical values that encode different aspects of a molecule's structure and properties. There are thousands of available descriptors, which can be broadly categorized:

Electronic Descriptors: These describe the electronic properties of a molecule, such as dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO). nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific shape indices. nih.gov

Topological Descriptors: These are derived from the 2D graph representation of the molecule and describe atomic connectivity and branching. scbdd.com

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, with LogP (the logarithm of the octanol-water partition coefficient) being the most common. neovarsity.org

Table 2: Examples of Molecular Descriptors for QSAR Studies

Descriptor Type Example Information Encoded
Electronic HOMO Energy Susceptibility to electrophilic attack
Steric Molecular Volume The overall size of the molecule
Topological Wiener Index Branching of the molecular skeleton
Hydrophobic LogP Affinity for lipid versus aqueous environments

Statistical Validation and Predictive Power of QSAR Models

A QSAR model is only useful if it is statistically robust and has good predictive power. neovarsity.org Validation is a critical step to ensure that the model is not a result of a chance correlation. kubinyi.de Key statistical parameters used for validation include:

r² (Coefficient of Determination): This measures how well the model fits the training data, with values closer to 1.0 indicating a better fit. nih.gov

q² (Cross-validated r²): This is a measure of the model's internal predictive ability, often calculated using the leave-one-out (LOO) method. A high q² (typically > 0.5) suggests the model is robust. nih.gov

pred_r² (Predictive r² for an external test set): This is the most rigorous test of a model's predictive power. It is calculated for a set of compounds that were not used in the model's development. A high value indicates good external predictability. nih.govresearchgate.net

A reliable QSAR model should have a high r², a high q², and a high pred_r² for an external test set. nih.gov

Prediction of Reactivity and Reaction Mechanisms through Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediates and transition states, and predicting the reactivity of molecules. sumitomo-chem.co.jprsc.org For a compound like this compound, computational methods could be used to explore its potential chemical transformations.

By calculating the energies of reactants, products, and transition states, chemists can determine the activation energies and reaction energies for a proposed reaction pathway. sumitomo-chem.co.jp This allows for a quantitative assessment of the reaction's feasibility. Methods like Density Functional Theory (DFT) are often employed for these studies as they provide a good balance between accuracy and computational cost. sciforum.net

Furthermore, computational approaches can provide insights into the electronic structure changes that occur during a reaction. nih.gov Analysis of frontier molecular orbitals (HOMO and LUMO), for instance, can help predict where a reaction is most likely to occur. The development of automated tools for reaction path finding is an active area of research, aiming to make the prediction of complex reaction mechanisms more efficient. rsc.orgox.ac.uk These computational tools are becoming increasingly vital for understanding and predicting chemical reactivity. tum.denih.gov

Transition State Characterization

A key area of computational investigation for Atorvastatin has been the characterization of transition states, particularly concerning the phenomenon of atropisomerism. Atropisomers are stereoisomers arising from hindered rotation around a single bond. In Atorvastatin, the rotation around the bond connecting the pyrrole core to the aryl group at position 3 can be restricted, leading to stable or interconverting atropisomers. mdpi.comunibo.it

Density Functional Theory (DFT) calculations have been employed to model this rotational barrier. By simplifying the Atorvastatin structure—for instance, by replacing the para-fluorophenyl group with a phenyl group and the dihydroxyheptanoate chain with a methyl group—researchers can perform computationally efficient yet insightful analyses. mdpi.com These studies forecast the activation energy required for rotation by optimizing the geometries of the ground states and the corresponding transition states. mdpi.comunibo.it

The transition state for this rotational process is characterized by a conformation where the aryl group is coplanar with the pyrrole ring. mdpi.com The energy difference between the ground state (where the rings are twisted) and this planar transition state defines the rotational energy barrier. These barriers determine the stability and potential for isolation of the individual atropisomers. mdpi.com

Computational studies on various atorvastatin model compounds have calculated these energy barriers. For example, DFT calculations at the B3LYP-D3/6–31G(d) level of theory have been used to estimate the rotational barriers for a library of atorvastatin models with different substituents on the aryl group at position 3. mdpi.com

Calculated Rotational Energy Barriers for Atorvastatin Model Compounds mdpi.com
Compound ModelSubstituent at Position 3Calculated Rotational Energy Barrier (kcal/mol)Experimentally Determined ΔG≠ (kcal/mol)
1ao-tolyl21.221.2
1bo-ethylphenyl21.7>21
1c1-naphthyl31.1-
1d9-anthryl37.7-
1e2-methoxy-1-naphthyl32.1-

These theoretical predictions have shown good agreement with experimental data obtained from techniques like dynamic NMR and dynamic HPLC, validating the computational models used. mdpi.com The characterization of these transition states is crucial for designing new Atorvastatin analogs with specific, stable three-dimensional structures, which could in turn affect their interaction with the target enzyme, HMG-CoA reductase. unibo.it

Reaction Pathway Elucidation

Computational chemistry has also been pivotal in elucidating the reaction pathways for the synthesis of the this compound core structure. A primary focus has been the Paal-Knorr pyrrole synthesis, a classical and industrially significant method for constructing the central pyrrole ring of Atorvastatin. researchgate.netacs.orgvietnamjournal.ru This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. researchgate.netrgmcet.edu.in

The detailed mechanism of the Paal-Knorr reaction was not well understood until computational studies, primarily using Density Functional Theory (DFT), shed light on the intermediates and transition states involved. researchgate.netresearchgate.net These studies examined two principal mechanistic pathways:

Hemiaminal Cyclization Pathway: This pathway involves the initial formation of a hemiaminal intermediate, which then undergoes cyclization and subsequent dehydration to form the pyrrole ring.

Enamine Cyclization Pathway: In this alternative, an enamine is first formed, which then cyclizes and dehydrates.

Beyond the core pyrrole synthesis, computational methods have been applied to understand other synthetic transformations. For example, in the synthesis of an iodinated derivative of Atorvastatin, DFT calculations using the B3LYP/LanL2DZ level of theory were used to confirm the final structure by comparing predicted and experimental NMR chemical shifts. Furthermore, Fukui indices calculations helped to confirm the favorable site for electrophilic substitution on the Atorvastatin molecule. mdpi.com

Other synthetic strategies, such as the Münchnone cycloaddition, have also been analyzed computationally. These studies focused on predicting the regioselectivity of the cycloaddition, which is a critical factor in the successful synthesis of the complex Atorvastatin molecule. researchgate.net While a complete computational elucidation of an entire multi-step synthesis pathway for this compound remains a complex undertaking, these focused studies on key reaction steps provide invaluable, atom-level understanding of the underlying reaction mechanisms.

Structure Activity Relationship Sar Investigations of Compound C30h27fn2o4 and Its Analogues

Identification of Pharmacophoric Elements within the C30H27FN2O4 Structure

The structure of this compound, identified as (E)-4-[3-[2-{[1-(4-fluorophenyl)imidazol-2-yl]methyl}phenoxy]prop-1-en-1-yl]phenyl(hydroxy)acetate, comprises several key pharmacophoric elements that are crucial for its biological interactions. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity.

The primary pharmacophoric features of this class of compounds include:

The Azole Ring: The imidazole (B134444) core is a well-established pharmacophore in many antifungal agents. jmchemsci.comnih.gov It serves as a critical binding moiety, often coordinating with the heme iron atom of cytochrome P450 enzymes, such as lanosterol (B1674476) 14α-demethylase, which is a vital enzyme in the biosynthesis of ergosterol (B1671047) in fungi. researchgate.netmdpi.com

The N-1 Substituted Phenyl Group: A lipophilic aromatic ring system attached to the N-1 position of the imidazole ring is a common feature in potent azole antifungals. humanjournals.com In this compound, the 4-fluorophenyl group occupies this position.

The Linker Region: A flexible or semi-rigid linker connects the core azole pharmacophore to another distal group. Here, a phenoxy-propenyl ether serves this purpose, correctly positioning the terminal moiety for optimal target interaction.

The interplay of these elements dictates the molecule's ability to fit into the active site of its biological target and exert its effect.

Impact of Functional Group Modifications on In Vitro Biological Activities

Modifications of the functional groups within the this compound structure have been systematically studied to understand their influence on biological activity. These studies are essential for optimizing potency, selectivity, and pharmacokinetic properties.

The 4-fluorophenyl group attached to the imidazole N-1 position plays a multifaceted role in the molecule's activity. The fluorine atom is a key substituent in many modern pharmaceuticals.

Enhanced Binding and Lipophilicity: The fluorophenyl group contributes to the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and bind to hydrophobic pockets within the target enzyme's active site. vulcanchem.com

Metabolic Stability: Fluorine substitution, particularly at the para-position of a phenyl ring, is a common strategy to block sites of oxidative metabolism. vulcanchem.comacs.org This can increase the metabolic stability of the compound, leading to a longer duration of action. acs.org

Electronic Effects: The electron-withdrawing nature of fluorine can influence the electronic properties of the imidazole ring, potentially modulating its binding affinity for the target.

Studies on related azole compounds have shown that the position and number of halogen substituents on the phenyl ring can significantly impact antifungal activity. For instance, di-substituted phenyl rings are common in highly potent antifungal agents.

Table 1: Effect of Phenyl Ring Substitution on Biological Activity in Related Azole Analogues

Substituent on Phenyl RingRelative ActivityRationale for Activity Change
Unsubstituted PhenylModerateBaseline lipophilicity and binding.
4-Fluoro (p-Fluoro)HighIncreased metabolic stability and hydrophobic interactions. vulcanchem.comacs.org
2,4-DifluoroVery HighEnhanced binding affinity and stability, a common feature in potent antifungals. clinmedkaz.org
4-Chloro (p-Chloro)HighSimilar to fluorine, provides favorable hydrophobic and electronic properties.

The imidazole ring is a versatile scaffold, and its substitution pattern is a critical determinant of biological activity. tci-thaijo.org SAR studies have demonstrated that substitutions at various positions on the imidazole core can dramatically alter a compound's efficacy.

N-1 Substitution: As discussed, a lipophilic, often aromatic, substituent at the N-1 position is generally essential for the activity of this class of compounds. humanjournals.com

C-2 and C-4/C-5 Substitutions: The substitution pattern on the carbon atoms of the imidazole ring also modulates activity. In many azole antifungals, the linker is attached at C-2. The presence of additional substituents can influence the orientation of the molecule in the binding site. In some series, the introduction of bulky groups at certain positions can be detrimental to activity, likely due to steric hindrance. nih.gov Conversely, small alkyl groups can sometimes optimize binding. acs.org

Research on various imidazole derivatives has shown that the electronic nature (electron-donating or withdrawing) and the size of the substituents are crucial. nih.govtandfonline.com For example, in one study on 2,5-diarylated imidazoles, introducing an electron-donating methyl group at the meta-position of the phenyl rings led to strong antifungal activity, whereas electron-withdrawing groups at the same position resulted in a loss of activity. nih.gov

Table 2: Influence of Imidazole Substitution on Antifungal Activity in a Series of Analogues

Imidazole Substitution PatternKey FindingReference
Varied N-1 SubstituentsA benzyl (B1604629) or n-butyl group at N-1 resulted in high antifungal activity, while bulkier groups were less effective. nih.gov
Di- and Tri-substituted ImidazolesReplacing the N-H proton with a phenyl group increased anti-inflammatory and antifungal activity. nih.gov
Fused ImidazolesImidazo[1,2-a]pyridine cores, which are isosteres of benzimidazole, have shown remarkable antifungal activity. jmchemsci.com
Replacement of ImidazoleReplacing the imidazole with a 4,5-dichloro-1H-imidazole largely abolished antifungal activity. nih.gov

Propenyloxy Linker: The length, rigidity, and geometry of the linker are critical for correctly positioning the two aromatic ends of the molecule. The propenyloxy linker introduces a degree of rigidity due to the double bond, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. Studies on other drug candidates have shown that extended and unsaturated linkers, such as propenyloxy or propynyloxy, can lead to enhanced potency compared to simple, flexible alkyl ether linkers. nih.govservice.gov.ukcapes.gov.br

Significance of the Imidazole Core Substitution Pattern

Stereochemical Influence on Molecular Recognition and Activity

Many biologically active molecules are chiral, and their different enantiomers or diastereomers often exhibit significantly different pharmacological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the various stereoisomers of a drug.

For azole antifungal agents, the stereochemistry at the chiral center bearing the hydroxyl group and the linker is often critical for potent activity. amazonaws.com The specific (R) or (S) configuration determines the precise three-dimensional orientation of the substituents, which in turn affects how well the molecule fits into the enzyme's active site.

In a study of imidazole-substituted dipeptide amides, the (S,S) stereoisomer was found to be 103-fold more active than its (R,R) enantiomer, highlighting the profound impact of stereochemistry on molecular recognition and inhibitory activity. acs.orgnih.gov Similarly, for other azole derivatives, the biological activity has been shown to reside predominantly in one enantiomer. uantwerpen.be Therefore, the specific stereochemistry of this compound at the alpha-hydroxy ester carbon is presumed to be a crucial factor for its biological function.

Rational Design and Synthesis of this compound Analogues

Rational drug design involves the iterative process of designing and synthesizing new compounds based on an understanding of the SAR of a lead molecule. researchgate.net The goal is to create analogues with improved properties, such as enhanced potency, greater selectivity, and better metabolic stability. mdpi.comacs.org

Based on the SAR insights for this compound, several strategies for the rational design of new analogues can be envisioned:

Modification of the Fluorophenyl Group: Introducing additional substituents (e.g., a second fluorine or chlorine atom) on the phenyl ring to potentially increase binding affinity and metabolic stability. acs.org

Alteration of the Imidazole Core: Exploring alternative heterocyclic cores, such as triazoles or benzimidazoles, which are also known to be effective P450 inhibitors. researchgate.nettandfonline.com

Varying the Linker: Synthesizing analogues with linkers of different lengths, flexibilities, and compositions (e.g., replacing the ether with an amine or amide) to optimize the orientation of the terminal groups. service.gov.uknih.gov

Modification of the Terminal Moiety: Replacing the alpha-oxobenzeneacetic acid methyl ester with other bioisosteres, such as carboxylic acids, amides, or other heterocyclic rings, to explore new interactions with the target.

The synthesis of these rationally designed analogues typically involves multi-step chemical sequences, often culminating in the coupling of the key heterocyclic core with the side-chain components. nih.govbrieflands.com Each new analogue is then tested in vitro to evaluate its biological activity, further refining the SAR model and guiding the next round of design and synthesis.

Comparative Studies of Activity Profiles Across Analogues

Comparative studies of analogues of 2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone have provided valuable insights into the structural requirements for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The activity of these compounds is highly dependent on the nature and position of substituents on the aryl rings at the C2 and N3 positions of the quinazolinone core.

Anticancer Activity:

Research into the anticancer properties of 2,3-diaryl-4(3H)-quinazolinones has shown that the substitution pattern on the phenyl rings at positions 2 and 3 plays a crucial role in their potency and selectivity. For instance, studies on a series of 2,3-disubstituted quinazolin-4(1H)-ones have demonstrated their potential as inhibitors of key enzymes in cancer progression, such as epidermal growth factor receptor (EGFR) tyrosine kinase. ekb.egmdpi.com

In one study, a series of 2,4-disubstituted quinazoline (B50416) derivatives were evaluated for their anticancer activity. It was found that compound 6 , which has a different substitution pattern but shares the quinazoline core, exhibited good EGFR inhibition with an IC50 value of 0.201 µM. In contrast, compound 4 , with an unsubstituted amino group at position 4 and a small methyl group at position 2, showed the lowest EGFR inhibition activity (IC50 = 0.780 µM). ekb.eg This suggests that larger, more complex substituents at these positions are favorable for activity.

Another study on 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione (7 ) reported significant cytotoxicity against various cancer cell lines, with IC50 values of 2.5 µM (Hepatoma HUH-7), 6.8 µM (Breast Cancer MCF-7), and 4.9 µM (Colorectal Cancer HCT-116). researchgate.net This highlights the potential of introducing complex side chains at the N3 position to enhance anticancer efficacy.

CompoundTarget/Cell LineActivity (IC50)
Compound 6 (analogue) EGFR0.201 µM
Compound 4 (analogue) EGFR0.780 µM
Compound 7 (analogue) HUH-72.5 µM
MCF-76.8 µM
HCT-1164.9 µM

Anti-inflammatory Activity:

The anti-inflammatory potential of 2,3-diaryl-4(3H)-quinazolinones has been linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. A study on 2,3-diaryl-4(3H)-quinazolinones revealed that the presence of a 4-nitrophenyl group at the C2 position and a 4-tolyl group at the N3 position resulted in a compound with a maximum COX-2 inhibition of 27.72% at a concentration of 22 µM. researchgate.net

In a different series of quinazolinone analogs, the introduction of a thiazolidinone moiety at the N3 position was investigated. Compound 21 , 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one, demonstrated the highest anti-inflammatory activity with 32.5% inhibition of edema. nih.gov This indicates that heterocyclic substitutions at the N3 position can significantly enhance anti-inflammatory effects.

CompoundActivity
2-(4-Nitrophenyl)-3-(4-tolyl)-4(3H)-quinazolinone (analogue) 27.72% COX-2 Inhibition at 22 µM
Compound 21 (analogue) 32.5% inhibition of edema

Antimicrobial Activity:

The antimicrobial properties of quinazolinone derivatives have also been a subject of extensive research. The substitutions on the quinazolinone scaffold are critical for both the potency and the spectrum of activity. For example, in a series of 2,4-disubstituted quinazolines, compounds 4 and 5c showed potent antifungal activity. Compound 4 had a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against Candida albicans, while compound 5c had an MIC of 4 µg/mL against Cryptococcus neoformans. ekb.eg

Another study on 2,3,6-trisubstituted quinazolin-4-ones reported that compound A-2 , with a m-chlorobenzaldehyde derived moiety, exhibited excellent activity against E. coli. Compound A-3 , with an o-hydroxybenzaldehyde derived moiety, was highly effective against the fungus Aspergillus niger. juniperpublishers.com These findings underscore the importance of the substitution pattern on the C2-phenyl ring for antimicrobial activity.

CompoundMicroorganismActivity (MIC)
Compound 4 (analogue) Candida albicans8 µg/mL
Compound 5c (analogue) Cryptococcus neoformans4 µg/mL
Compound A-2 (analogue) Escherichia coliExcellent Activity
Compound A-3 (analogue) Aspergillus nigerExcellent Activity

Mechanistic Biological Activity Studies in Vitro and Molecular Level

Exploration of Molecular Targets and Binding Mechanisms

The specific molecular interactions of a compound are fundamental to its biological activity. For C30H27FN2O4, this exploration involves examining its potential to inhibit enzymes and interact with cellular receptors, drawing on direct evidence where available and on the activities of structurally related molecules.

Carnitine Acyltransferase-1 (CAT-1) Inhibition: A patent for an imidazole-based isomer of this compound, identified as (E)-4-[3-[1-(4-fluorophenyl)-4-(1-methylethyl)-2-phenyl-1H-imidazol-5-yl]-2-propenyloxy]-alpha-oxobenzeneacetic acid methyl ester monohydrate, explicitly states that compounds of its structural class inhibit the enzyme carnitine acyltransferase 1 (CAT-1). CAT-1 is a key enzyme in fatty acid metabolism, responsible for transporting long-chain fatty acids into the mitochondria for beta-oxidation. nih.gov Inhibition of CAT-1 can significantly alter cellular energy metabolism, shifting the balance from fatty acid utilization towards glucose oxidation. scbt.com This mechanism is a target for therapeutic intervention in conditions where metabolic modulation is desired. scbt.com

Cyclin-Dependent Kinase (CDK) Inhibition for Related Compounds: While direct CDK inhibition data for this compound is not available, both imidazole (B134444) and quinazoline (B50416) derivatives are well-documented as inhibitors of CDKs. CDKs are crucial regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. researchgate.netekb.eg

Imidazole Derivatives: Certain imidazole-based compounds have been developed as potent inhibitors of various CDKs, including CDK1, CDK2, CDK5, and CDK9. researchgate.netmdpi.comrsc.org For instance, imidazole-4-N-acetamide derivatives have shown submicromolar inhibitory potency against CDK2/cyclin E complexes. mdpi.com A compound referred to as PKRi, with an imidazole core, was found to potently inhibit CDK1, CDK2, and CDK5. nih.gov

Quinazolinone Derivatives: Quinazolinone scaffolds are also recognized as effective CDK inhibitors. researchgate.nettandfonline.com Some derivatives have demonstrated excellent growth inhibition in cancer cell lines by inducing cell cycle arrest, suggesting CDK2 as a plausible target. researchgate.net Docking studies of certain quinazolinone compounds have revealed interactions with key residues in the ATP-binding pocket of CDK2, indicating a competitive inhibitory mechanism. researchgate.net

Table 1: Examples of CDK Inhibition by Related Imidazole and Quinazolinone Derivatives

Compound ClassSpecific Derivative ExampleTarget CDKIC50 ValueReference
ImidazoleImidazole-4-N-acetamide derivativeCDK2/cyclin ESubmicromolar mdpi.com
ImidazoleLB-1 (imidazole[1,2-a] pyridine)CDK99.22 nM rsc.org
QuinazolinoneDIN-234325CDK20.6 µM researchgate.net
QuinazolinonePiperazine quinazoline derivativeCDK40.007 µM researchgate.net

Sirtuin Inhibition for Imidazole and Quinazoline Derivatives: Sirtuins are a class of NAD+-dependent deacetylases (Class III HDACs) that regulate numerous cellular processes, including aging, metabolism, and DNA repair. nih.govfrontiersin.org Both imidazole and quinazolinone derivatives have been investigated as modulators of sirtuin activity.

Imidazole Derivatives: Studies have shown that imidazole derivatives can act as potent sirtuin inhibitors. frontiersin.orgfunctmaterials.org.ua For example, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate (B1210297) has been identified as having a strong inhibitory effect on nuclear sirtuins, particularly SIRT1 and SIRT6. frontiersin.orgfrontiersin.orgresearchgate.net Molecular docking studies suggest these derivatives can bind strongly to the catalytic domain of sirtuins like SIRT1. functmaterials.org.ua

Quinazolinone Derivatives: Research has also pointed to quinazolinone derivatives as sirtuin inhibitors. A phenyl chlormethine-quinazoline derivative was found to directly bind to and down-regulate Sirt1 expression and activity in hepatocellular carcinoma cells. nih.govnih.gov Spiroindoline-quinazolines have also been explored as potential inhibitors of SIRT1. emanresearch.org

Table 2: Sirtuin Inhibition by Related Heterocyclic Compounds

Compound ClassSpecific Derivative ExampleTarget SirtuinObserved EffectReference
ImidazoleEthyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetateSIRT1, SIRT6Strong inhibitory effect frontiersin.orgfrontiersin.org
ImidazoleVarious synthesized derivativesSIRT1Up to 98-100% inhibition functmaterials.org.ua
QuinazolinonePhenyl chlormethine-quinazoline derivativeSirt1Down-regulated expression and activity nih.govnih.gov
QuinazolinoneSpiroindoline-quinazolineSIRT1Potential inhibitors emanresearch.org

Enzyme Inhibition Studies (e.g., cyclin-dependent kinase-8 inhibition for related compounds)

Investigation of Cellular Pathway Modulation

The interaction of a compound with its molecular targets triggers a cascade of events that modulate cellular pathways. The potential effects of this compound can be inferred from the known activities of its related compound classes.

Metabolic Pathway Interference: The demonstrated inhibition of CAT-1 by the imidazole isomer of this compound directly implies an interference with cellular energy metabolism. nih.gov By blocking the entry of long-chain fatty acids into mitochondria, the compound would force cells to rely more on glucose metabolism for energy production. scbt.com This shift can have profound effects, particularly in tissues with high energy demands. scbt.com

DNA Replication and Synthesis Inhibition for Related Compounds: Imidazole derivatives have been shown to interfere with nucleic acid synthesis. Some imidazobenzothiazole derivatives, a class related to imidazoles, exhibit cytotoxic activity against leukemic cell lines by inhibiting both DNA and RNA synthesis, leading to delays in cell cycle progression. nih.gov Furthermore, certain imidazole-2-thione derivatives have been designed as dual DNA intercalators and topoisomerase II inhibitors, directly damaging DNA and preventing its replication. tandfonline.com N-aminoimidazoles have also been found to inhibit retroviral replication through mechanisms that can include targeting reverse transcriptase, a key enzyme in viral DNA synthesis. acs.org

Cell Wall Synthesis Inhibition for Related Compounds: Quinazolinone derivatives have been identified as inhibitors of bacterial cell wall biosynthesis. researchgate.net Specifically, they have been shown to target the enzyme MurA, which catalyzes the first committed step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. researchgate.net Inhibition of this pathway leads to cell lysis and bacterial death. researchgate.net

While direct evidence for this compound modulating protein-protein interactions (PPIs) is lacking, this is a recognized mechanism for both kinase and sirtuin inhibitors. The inhibition of CDKs, for example, inherently involves disrupting the interaction between the kinase and its cyclin partner or the kinase and its substrate. rsc.org Similarly, sirtuin inhibitors prevent the interaction between the sirtuin enzyme and its acetylated protein substrate. frontiersin.orgfunctmaterials.org.ua The development of small molecules that modulate PPIs is a growing area of drug discovery, as these interactions are fundamental to most biological processes. nih.gov

Interference with Cellular Processes (e.g., DNA replication, cell wall synthesis for related compounds)

Advanced In Vitro Screening Methodologies

The identification of the biological activities of this compound and its related compounds relies on a variety of advanced in vitro screening methods.

Enzyme Inhibition Assays: High-throughput screening (HTS) using fluorescence-based or luminescence-based assays is standard for identifying enzyme inhibitors. functmaterials.org.uapromega.com For kinase inhibitors, the ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction. promega.com For sirtuins, fluorescent assays with acetylated peptide substrates are frequently used to screen for inhibitors. functmaterials.org.uanih.gov

Cell-Based Assays: To assess the effect on cellular processes, various assays are employed. MTT or similar viability assays are used to measure cytotoxicity and antiproliferative effects. tandfonline.com Cell cycle analysis by flow cytometry is used to determine if a compound causes arrest at specific phases of the cell cycle, which can indicate inhibition of proteins like CDKs. researchgate.net

Binding Assays: Techniques that measure the direct binding of a compound to its target protein, independent of enzyme activity, are also crucial. plos.org These can include methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Computational and In Silico Methods: Virtual screening and molecular docking are powerful tools used to predict the binding of compounds to target proteins. functmaterials.org.uanih.govfrontiersin.org These computational approaches help to prioritize compounds for in vitro testing and to understand the molecular basis of their activity. For instance, docking studies have been used to predict the binding of imidazole derivatives to the SIRT1 catalytic domain and quinazolinone derivatives to the ATP-binding pocket of CDK2. researchgate.netfunctmaterials.org.ua

Table 3: Common In Vitro Screening Methods for Related Compounds

MethodologyPurposeExample ApplicationReference
ADP-Glo™ Kinase AssayScreening for kinase inhibitors by measuring ADP production.Profiling inhibitors against diverse kinase targets. promega.com
Fluorescent Deacetylase AssayScreening for sirtuin modulators.Identifying imidazole derivatives as SIRT1 inhibitors. functmaterials.org.ua
Cell Cycle Analysis (Flow Cytometry)Determining effects on cell cycle progression.Showing G2/M arrest by quinazolinone derivatives, suggesting CDK inhibition. researchgate.net
Molecular DockingPredicting binding modes and affinities of compounds to targets.Elucidating the binding of imidazole derivatives to the SIRT1 active site. functmaterials.org.ua
DNA Intercalation AssaysDetecting direct interaction with DNA.Screening imidazole-2-thiones for DNA damage potential. tandfonline.com
MurA Inhibition AssayScreening for inhibitors of bacterial cell wall synthesis.Identifying quinazolinone-based inhibitors of MurA. researchgate.net

Cell-Free Assays

Cell-free assays have been instrumental in characterizing the inhibitory activity of C33H35FN2O5 against its target, HMG-CoA reductase. These assays isolate the enzyme and the inhibitor from the complex cellular environment, allowing for a direct measurement of their interaction. ku.edunih.gov A predominant method involves spectrophotometrically monitoring the decrease in absorbance of the cofactor NADPH at 340 nm, which is oxidized to NADP+ during the HMG-CoA reductase-catalyzed reaction. bioline.org.bracs.org

Several types of cell-free assays have been developed and utilized for this purpose. Early and still-referenced methods include classical radiochemical assays that track the conversion of radiolabeled substrates. nih.gov More commonly, commercially available kits containing the purified catalytic domain of human HMG-CoA reductase are employed. ku.edu These assays have confirmed that the compound is a potent inhibitor of the enzyme, with reported IC50 values in the nanomolar range. apexbt.com

Assay TypePrincipleDetection MethodKey Findings for C33H35FN2O5 and Similar Inhibitors
Spectrophotometric AssayMeasures the rate of NADPH consumption by monitoring the decrease in absorbance at 340 nm. bioline.org.brUV-Vis SpectrophotometryConfirmed potent, concentration-dependent inhibition of HMG-CoA reductase. bioline.org.br
Radiochemical AssayUses a radiolabeled substrate (e.g., [14C]HMG-CoA) and measures the formation of the radiolabeled product. nih.govScintillation Counting or ChromatographyEstablished as a classic, reliable method for determining enzyme activity and inhibition. nih.gov
LC-MS/MS AssaySeparates and quantifies the substrate and product (mevalonate) with high sensitivity and specificity. researchgate.netLiquid Chromatography-Tandem Mass SpectrometryAllows for precise determination of IC50 values and detailed kinetic analysis. helsinki.fi
Commercial Cell-Free KitsUtilizes recombinant human HMG-CoA reductase catalytic domain for rapid screening. ku.eduTypically Spectrophotometric or Fluorescence-basedFacilitates high-throughput screening of compound libraries to identify novel inhibitors. nih.gov

Target-Based High-Throughput Screening (HTS)

The specific and potent action of C33H35FN2O5 on HMG-CoA reductase makes this enzyme an ideal target for high-throughput screening (HTS) campaigns aimed at discovering new chemical entities with similar inhibitory profiles. nih.gov Target-based HTS involves screening large libraries of compounds against the purified enzyme to identify "hits" that modulate its activity. researchgate.net For HMG-CoA reductase, these screens are often designed based on the spectrophotometric or fluorescence-based cell-free assays mentioned previously, adapted for automation and miniaturization. nih.gov

In such a campaign, thousands of compounds can be rapidly tested for their ability to inhibit the enzyme. researchgate.net Hits are then subjected to further validation through concentration-response curves to determine their potency (e.g., IC50 value). While specific HTS campaigns that led to the discovery of C33H35FN2O5 are proprietary, the principles are well-established. For instance, HTS has been used to screen for small molecules that activate related signaling pathways, where compounds of this class were identified as potent activators of ERK5, a finding independent of cholesterol synthesis inhibition. ahajournals.org This demonstrates the power of HTS to uncover novel biological activities.

Analysis of Molecular Interactions (e.g., hydrogen bonding, hydrophobic interactions, π-stacking)

The high affinity and specificity of C33H35FN2O5 for HMG-CoA reductase are dictated by a precise network of molecular interactions within the enzyme's active site. ijrpr.comutexas.edu X-ray crystallography and molecular modeling studies have provided a detailed picture of how this compound binds, revealing the importance of hydrogen bonds, hydrophobic interactions, and π-stacking. stereoelectronics.orgresearchgate.netproteopedia.org

The dihydroxyheptanoic acid portion of the molecule mimics the natural substrate, HMG-CoA, allowing it to form several crucial hydrogen bonds with polar residues in the active site. ijrpr.comproteopedia.org The large hydrophobic core, including multiple aromatic rings, engages in extensive van der Waals and hydrophobic interactions, which contribute significantly to the binding affinity. ijrpr.comproteopedia.org Notably, the fluorophenyl group participates in a cation-π stacking interaction with the guanidinium (B1211019) group of an arginine residue, a feature that enhances potency. stereoelectronics.orgresearchgate.net

Interaction TypeInteracting Group on C33H35FN2O5HMG-CoA Reductase Residue(s)Reference
Hydrogen BondingHydroxyl groups of the dihydroxyheptanoic acid chainGlu 559, Asp 690, Ser 684, Lys 691, Lys 692 proteopedia.org
Hydrogen BondingCarbonyl oxygenSer 565 stereoelectronics.orgacs.org
Hydrophobic InteractionsPyrrole (B145914) ring, phenyl groups, isopropyl groupLeu 562, Val 683, Leu 853, Ala 856, Leu 857 ijrpr.comproteopedia.org
Cation-π StackingFluorophenyl groupArg 590 stereoelectronics.orgresearchgate.net

Thermodynamic studies have shown that the binding of C33H35FN2O5 to HMG-CoA reductase has a high binding affinity, with Ki values in the low nanomolar range. ijrpr.com The binding is driven by a combination of enthalpic contributions from hydrogen bonds and electrostatic interactions, as well as entropic contributions from hydrophobic interactions. ijrpr.comacs.org

Development of Assays for Mechanistic Characterization

The need to understand the mechanism of action of C33H35FN2O5 and other compounds in its class has driven the development of increasingly sophisticated assays for HMG-CoA reductase activity. bioline.org.brresearchgate.net The primary goal of these assays is to provide a sensitive, reliable, and often high-throughput method to quantify enzyme inhibition. bioline.org.br

Initial characterizations relied heavily on radiochemical methods, which, while sensitive, can be cumbersome and require handling of radioactive materials. nih.govresearchgate.net The development of a robust spectrophotometric assay, based on monitoring NADPH oxidation, provided a more accessible and economical alternative. bioline.org.br Significant effort has gone into optimizing these spectrophotometric assays by adjusting parameters such as buffer pH, substrate and cofactor concentrations, and incubation times to improve sensitivity and specificity. bioline.org.br

More recently, methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed. researchgate.net These assays offer superior sensitivity and selectivity, allowing for the direct measurement of mevalonate, the product of the enzymatic reaction. researchgate.net This enables highly precise kinetic studies and the characterization of inhibitors with very high potency. The development of these advanced assays is crucial for the ongoing discovery and mechanistic evaluation of new HMG-CoA reductase inhibitors. bioline.org.brresearchgate.net

Derivatives and Analogues: Advanced Design and Research Applications

Rational Design Principles for Novel C30H27FN2O4 Derivatives

Rational drug design is a cornerstone of modern medicinal chemistry, aiming to optimize the therapeutic properties of a lead compound through targeted molecular modifications. mdpi.comrutgers.edu For a complex molecule like this compound, several established principles can be applied to design new derivatives with improved potency, selectivity, or pharmacokinetic profiles.

Bioisosterism involves substituting an atom or group within a molecule with another that has similar physical or chemical properties, with the goal of producing a new compound with similar or improved biological activity. ipinnovative.comdrughunter.com This strategy can be used to enhance metabolic stability, modulate potency, or reduce toxicity. ipinnovative.comuomustansiriyah.edu.iq For the parent compound this compound, several functional groups are amenable to bioisosteric replacement.

The methyl ester, for instance, is susceptible to hydrolysis by esterase enzymes in vivo. u-tokyo.ac.jp Replacing it with more stable bioisosteres like oxadiazoles, oxazoles, or tetrazoles can improve the compound's metabolic half-life. cambridgemedchemconsulting.comcambridgemedchemconsulting.com Tetrazoles, in particular, are common replacements for carboxylic acids (and by extension, their esters), often maintaining or improving binding affinity due to their similar acidic properties and ability to form hydrogen bonds. drughunter.comcambridgemedchemconsulting.com

The various aromatic rings also present opportunities for modification. The phenyl and 4-fluorophenyl groups can be replaced with other aromatic or heteroaromatic systems like pyridine (B92270), thiophene, or even non-aromatic rings like bicyclo[1.1.1]pentane to alter properties such as solubility, metabolic stability, and target interaction. ipinnovative.comprismbiolab.comnih.govacs.org Replacing a phenyl ring with a pyridine ring, for example, can introduce a hydrogen bond acceptor and potentially improve solubility. nih.gov

Interactive Table: Examples of Bioisosteric Replacements for this compound Functional Groups
Original Functional GroupBioisosteric ReplacementPotential Advantage
Methyl Ester (-COOCH3)1,2,4-OxadiazoleImproved metabolic stability against hydrolysis. cambridgemedchemconsulting.com
Methyl Ester (-COOCH3)1H-TetrazoleMimics carboxylic acid, improved stability. cambridgemedchemconsulting.com
Ether Linkage (-O-)Thioether (-S-)Alters bond angles and lipophilicity. uomustansiriyah.edu.iq
Ether Linkage (-O-)Methylene (-CH2-)Removes hydrogen bond accepting capability. uomustansiriyah.edu.iq
4-FluorophenylPyridylIncreased polarity, potential for new H-bonds. nih.gov
PhenylThienylModulates electronic properties and metabolism. ipinnovative.com
PhenylBicyclo[1.1.1]pentaneReduces aromatic character, improves solubility. prismbiolab.com
IsopropylCyclopropylIntroduces conformational rigidity.

Scaffold hopping is a more drastic design strategy that involves replacing the central molecular core (the scaffold) with a structurally different one, while aiming to maintain the original compound's biological activity by preserving the spatial orientation of key functional groups. nih.govuniroma1.it This can lead to novel chemical entities with entirely new intellectual property space and potentially better drug-like properties. uniroma1.it

Interactive Table: Scaffold Hopping Examples for the Imidazole (B134444) Core
Original ScaffoldReplacement ScaffoldRationale
Imidazole1,2,4-TriazoleAlters hydrogen bond donor/acceptor pattern, may improve metabolic stability. capes.gov.br
ImidazolePyrazoleChanges the orientation of ring nitrogens and substituent vectors. nih.gov
Imidazole1,2,4-OxadiazoleRemoves a hydrogen bond donor, may improve cell permeability.
ImidazoleBenzimidazoleIncreases size and planarity, explores larger binding pockets. nih.gov
ImidazoleImidazo[1,2-a]pyridineFused ring system introduces rigidity and alters shape. acs.org

Fragment-based drug design (FBDD) begins with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to the biological target. mdpi.comhumapub.com These hits are then optimized, often by linking them together or "growing" them into more potent, larger molecules. nih.gov

An alternative approach, known as deconstruction-reconstruction, can be applied to a known active molecule like this compound. mdpi.comnih.govrug.nl The molecule can be conceptually broken down into its constituent fragments. For this compound, this could yield fragments such as:

A substituted imidazole core

A fluorophenyl group

An alpha-oxobenzeneacetic acid moiety

These fragments can then be used as starting points. rug.nl For example, a library of related fragments could be screened to find replacements that bind with higher efficiency. Alternatively, the fragments could be reassembled in novel combinations or with different linkers to generate a new library of potential drug candidates. mdpi.com This approach allows for a systematic exploration of the chemical space around the original lead compound. nih.gov

Scaffold Hopping Strategies

Synthesis Challenges and Solutions for Complex Derivatives

The synthesis of complex molecules like this compound and its derivatives is a multi-step process that presents several challenges. tsijournals.com These include achieving correct regioselectivity and stereoselectivity, ensuring compatibility of functional groups, and developing robust methods for late-stage functionalization. nih.govacs.orgbeilstein-journals.org

The core of this compound is a 1,2,4,5-tetrasubstituted imidazole. The synthesis of such highly substituted imidazoles can be challenging, often requiring multi-component reactions. nih.govscirp.orgrsc.org A common method is the one-pot condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). tsijournals.comnih.gov A key challenge is controlling the regioselectivity to obtain the desired substitution pattern. The use of specific catalysts, such as Lewis acids or ionic liquids, can help improve yields and selectivity under milder conditions. scirp.orgrsc.org

Another synthetic hurdle is the stereoselective formation of the (E)-alkene in the propenyloxy linker. Reactions like the Wittig or Horner-Wadsworth-Emmons reaction are classic methods for forming carbon-carbon double bonds, but controlling the E/Z selectivity can be difficult and often depends on the specific substrates and reaction conditions. Modern cross-coupling methods, such as Heck or Suzuki reactions, could offer alternative routes with potentially better stereocontrol.

Late-stage functionalization—the modification of a complex molecule in the final steps of its synthesis—is highly desirable but challenging. nih.govacs.orgnih.gov For instance, introducing a new functional group onto one of the aromatic rings of an already assembled this compound molecule requires reactions that are highly selective and tolerant of the many other functional groups present. acs.orgbeilstein-journals.org The development of site-selective C-H activation methodologies, often using transition metal catalysts, is a key area of research aimed at addressing this challenge. nih.gov

Research Applications of this compound Analogues

Beyond their potential as therapeutics, derivatives of lead compounds can be designed as chemical probes to study biological systems. benthamdirect.comresearchgate.net

A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in cells or organisms. benthamdirect.com One powerful application is the creation of fluorescent probes, where a fluorophore (a fluorescent dye) is attached to the drug molecule. researchgate.netnih.gov

To create a fluorescent analogue of this compound, a fluorophore such as a rhodamine or BODIPY derivative could be attached to a part of the molecule that is not essential for binding to its biological target. For example, the phenyl ring at the 2-position of the imidazole could potentially be modified with a linker to attach the dye without disrupting the key interactions of the rest of the molecule. The synthesis would involve preparing a derivative of this compound with a reactive handle (e.g., an amine or alkyne) suitable for conjugation with the fluorophore.

Once synthesized, such a fluorescent probe could be used in various bio-imaging techniques. nih.govfluorofinder.com In confocal microscopy , the probe would allow for the visualization of its target protein within fixed or living cells, revealing its subcellular localization (e.g., in the nucleus, mitochondria, or cell membrane). fluorofinder.com In flow cytometry , cells treated with the fluorescent probe can be rapidly analyzed and sorted based on the level of target expression. rutgers.eduhoustonmethodist.org By observing how the target protein's location or expression level changes in response to different stimuli, researchers can gain valuable insights into the biological pathways it participates in. benthamdirect.com

Tool Compounds for Target Validation Studies

The validation of a biological target is a critical step in the drug discovery pipeline. Tool compounds, which are potent and selective modulators of a specific target, are essential for this process. Quinazolinone derivatives have emerged as versatile tool compounds for validating a range of therapeutic targets, particularly in oncology.

Researchers utilize these compounds to probe the function of specific enzymes and receptors in cellular and preclinical models. For instance, various quinazolinone analogues have been developed to target key proteins involved in cancer progression, such as the epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDK4/6), and poly (ADP-ribose) polymerase (PARP). researchgate.netresearchgate.netfrontiersin.org By observing the biological effects of inhibiting these targets with quinazolinone-based tool compounds, scientists can validate their role in disease pathology.

A notable example involves the screening of dihydroquinazolinone derivatives against Mycobacterium tuberculosis. This research identified the mycobacterial pyridoxal-5′-phosphate (PLP)-dependent aminotransferase (BioA) as a potential target, demonstrating how these compounds can be used to uncover and validate novel antibacterial targets. mdpi.com

Table 1: Examples of Quinazolinone Derivatives as Tool Compounds for Target Validation

Target Enzyme Application Area Research Finding
Poly (ADP-ribose) polymerase (PARP) Oncology Computational screening identified quinazoline (B50416) scaffolds as potential PARP inhibitors, crucial for combating multidrug resistance in breast cancer. researchgate.net
Cyclin-dependent kinase 4/6 (CDK4/6) Oncology Quinazoline derivatives are key in inhibiting processes related to breast cancer cell proliferation by targeting CDK4/6. researchgate.net
Epidermal Growth Factor Receptor (EGFR) Oncology Anilinoquinazolines are a well-developed class of drugs that inhibit the intracellular kinase activity of EGFR.

Reference Standards in Mechanistic Investigations

In mechanistic studies, reference standards are crucial for ensuring the accuracy and reproducibility of experimental results. These well-characterized compounds provide a baseline against which new molecules can be compared. Quinazolinone derivatives with established biological activity and selectivity often serve this purpose.

For example, in the development of new inhibitors, a known quinazolinone compound with a specific IC50 value against a target like EGFR or a particular bacterial strain can be used as a positive control. This allows researchers to quantitatively assess the potency and efficacy of newly synthesized analogues. The use of such standards is implicit in studies that compare the activity of novel derivatives to established inhibitors. frontiersin.orgmdpi.com

Furthermore, in quantitative structure-activity relationship (QSAR) studies, a set of quinazolinone analogues with known activities is used to build and validate predictive models. rasayanjournal.co.inresearcher.life These models, which correlate chemical structure with biological activity, rely on the accuracy of the data from these reference compounds to forecast the potential of new, untested derivatives.

Computational Screening and Virtual Library Design for Derivative Discovery

The advent of powerful computational techniques has revolutionized the discovery of novel chemical entities. For the quinazolinone class, computational screening and the design of virtual libraries are pivotal strategies for identifying new derivatives with enhanced potency and specificity.

Computational Screening: This process involves the use of computer algorithms to screen vast databases of virtual compounds against a specific biological target. For quinazolinone derivatives, this has been successfully applied to identify potential inhibitors for various targets. Docking studies, for example, predict how a molecule fits into the active site of a protein, helping to prioritize compounds for synthesis and biological testing. Recent research has employed computational screening to identify quinazoline derivatives as potential inhibitors of PARP1 for cancer therapy and CDK4/6 kinase. researchgate.netresearchgate.net

Virtual Library Design: This approach involves the computational generation of large, diverse collections of molecules based on a core scaffold, such as quinazolinone. By systematically modifying substituents at various positions (e.g., R1, R2, R3), researchers can create a "virtual library" of new chemical entities (NCEs). rasayanjournal.co.injournaljpri.com These libraries can then be filtered based on drug-like properties (e.g., Lipinski's rule of five) and subjected to virtual screening. This strategy allows for the exploration of a vast chemical space to design novel analogues with desired activities, such as antitubercular or herbicidal properties, before committing to costly and time-consuming chemical synthesis. rasayanjournal.co.injournaljpri.com

One study detailed the design of a virtual library of cycloalka[d]quinazoline-2,4dione-benzoxazinones to discover new inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO), a key enzyme in herbicide action. journaljpri.com Similarly, another project involved generating a virtual library of 2,3-substituted quinazolin-4(3H)-ones to identify novel antitubercular agents targeting DNA gyrase. rasayanjournal.co.in

Table 2: Compound Names Mentioned in this Article

Compound Name Chemical Formula
2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone This compound
Doxorubicin C27H29NO11
Sparfloxacin C19H22F2N4O3
Erlotinib C22H23N3O4
Diazepam C16H13ClN2O

Future Research Directions and Emerging Avenues for C30h27fn2o4 Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the landscape of chemical research and drug discovery. oncodesign-services.comnih.gov For a compound like C30H27FN2O4, these computational tools offer a powerful means to predict its properties and guide the synthesis of more effective analogs.

Detailed Research Applications:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms are central to developing QSAR models. nih.gov By training a model on a dataset of compounds with structures similar to this compound and their known biological activities, researchers can predict the potential efficacy of novel, unsynthesized derivatives. nih.gov This process relies on molecular descriptors—numerical representations of a molecule's chemical structure—to correlate structural features with biological function. nih.gov

ADMET Prediction: A significant hurdle in compound development is ensuring favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. AI models, particularly deep neural networks, can predict these profiles based on the compound's structure, flagging potential issues long before costly experimental studies are undertaken. mdpi.com

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the this compound scaffold and a target protein structure, these algorithms can generate novel derivatives predicted to have high binding affinity and specificity. oncodesign-services.com

AI/ML Application Objective for this compound Research Potential Outcome
QSAR ModelingPredict the biological activity of new this compound analogs.Prioritization of synthetic targets with the highest predicted potency.
ADMET PredictionForecast the pharmacokinetic and toxicity profiles.Early identification of derivatives with poor drug-like properties.
Generative DesignCreate novel molecules with optimized binding characteristics.Discovery of new intellectual property with improved efficacy.

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

Understanding how a compound interacts with its biological target or participates in a chemical reaction requires observing these processes in real time. Advanced spectroscopic methods provide a window into these dynamic events at a molecular level.

Detailed Research Applications:

Real-Time NMR Spectroscopy: Techniques like in-situ light-coupled NMR allow for the direct monitoring of photochemical reactions. findaphd.com For this compound, this could be used to study light-induced conformational changes or reactions if a photosensitive element is incorporated into its structure. findaphd.com Furthermore, monitoring reactions in flow chemistry setups with benchtop NMR provides real-time kinetic and mechanistic data. rsc.org

Time-Resolved Infrared (IR) and Raman Spectroscopy: These methods can track changes in molecular vibrations as a reaction or binding event occurs. igi-global.com This provides direct evidence for the formation and decay of transient intermediates, which is crucial for elucidating complex reaction mechanisms. nih.govrsc.org

Mass Spectrometry (MS): MS is a powerful tool for identifying reaction intermediates and products in real time, offering insights into reaction pathways and kinetics. igi-global.com

Exploration of Unconventional Synthetic Pathways and Catalytic Methods

The synthesis of a complex molecule like this compound can be challenging. Modern organic synthesis has moved beyond traditional methods, embracing novel strategies that offer greater efficiency, selectivity, and sustainability. acs.orgekb.eg

Detailed Research Applications:

Cascade Reactions: These reactions, also known as tandem or domino reactions, enable the formation of multiple chemical bonds in a single operation. ekb.eg Designing a cascade sequence for this compound could dramatically shorten its synthesis, improve atom economy, and reduce waste. ekb.eg

Photoredox and Electrocatalysis: These methods use light or electricity to drive chemical reactions, often enabling transformations that are difficult to achieve with conventional thermal methods. nih.gov They represent green chemistry approaches that could be applied to forge key bonds within the this compound framework under mild conditions. bio-conferences.org

Enzymatic Catalysis: Utilizing enzymes or "biocatalysts" can provide unparalleled selectivity in chemical transformations. bio-conferences.org For instance, oxidoreductases could be used to introduce chiral centers into the this compound structure with high enantioselectivity, a task that is often a significant challenge for traditional catalysts. nih.gov

Synthetic Method Traditional Approach (Hypothetical) Unconventional Approach Advantage
Core AssemblyMulti-step, linear synthesis with protecting groups.Convergent synthesis using a cascade reaction.Increased efficiency, reduced step count.
Key Bond FormationHarsh reagents, high temperatures.Photoredox-catalyzed cross-coupling.Milder conditions, improved functional group tolerance.
Chiral IntroductionChiral resolution of a racemic mixture.Enantioselective enzymatic reduction.High stereoselectivity, sustainable catalyst.

Development of Nanomaterial-Based Formulations for Research Delivery (not clinical)

For in vitro research, ensuring a compound's solubility and effective delivery to cells is paramount. Nanotechnology offers a versatile toolkit to formulate this compound for experimental use, enhancing its utility in biological assays. researchgate.netencyclopedia.pub

Detailed Research Applications:

Improving Solubility: Many organic compounds are poorly soluble in aqueous media used for cell culture. Encapsulating this compound in nanoparticles, such as liposomes or polymeric micelles, can significantly increase its solubility and bioavailability for in vitro studies. encyclopedia.pubdovepress.com

Controlled Release: Nanoparticle formulations can be designed for the sustained or triggered release of the compound in an experimental setting. nih.gov For example, dextran (B179266) nanoparticles can be engineered to release their cargo in response to specific intracellular conditions, allowing for more precise control in cell-based assays. nih.gov

Targeted Delivery in Co-culture Models: In complex in vitro models, such as 3D tissue spheroids or co-cultures, nanoparticles can be functionalized with targeting ligands to deliver this compound to a specific cell type within the model system. nih.gov

Nanocarrier Type Material Application for this compound Research Reference
LiposomesPhospholipidsEnhancing solubility in aqueous buffers for enzyme assays. nih.gov
Polymeric MicellesAmphiphilic Block CopolymersIncreasing cellular uptake in 2D cell monolayer cultures. researchgate.net
Gold NanoparticlesGold (Au)Platform for functionalization and targeted delivery in 3D microtissues. nih.gov

Investigation of Covalent vs. Non-Covalent Binding Mechanisms

Determining how a compound binds to its target—reversibly (non-covalently) or irreversibly (covalently)—is fundamental to understanding its mechanism of action. diva-portal.org Covalent inhibitors, in particular, are gaining interest due to their potential for high potency and prolonged duration of action. cas.org

Detailed Research Applications:

Native Mass Spectrometry (MS): This technique can directly observe the protein-ligand complex, and its mass will indicate whether a covalent bond has formed (a mass increase equal to the compound's mass). rsc.org Kinetic studies using native MS can track the formation of the covalent adduct over time. rsc.org

Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes to identify the targets of bioactive compounds within a complex proteome. If this compound is a covalent inhibitor, it can be modified into a probe to "pull down" and identify its specific protein target.

Kinetic Assays: Irreversible inhibition can often be distinguished from reversible inhibition by observing if the target protein's activity can be restored after removal of the excess compound. A lack of recovery suggests a covalent binding mechanism.

High-Throughput Computational Screening for Novel In Vitro Biological Activities

A single compound may have multiple biological activities. High-throughput computational screening, or virtual screening, allows researchers to rapidly test a compound against a vast number of biological targets in silico. sci-hub.se

Detailed Research Applications:

Reverse Docking: Instead of screening a library of compounds against one target, the structure of this compound can be docked against a library of thousands of protein structures (e.g., the Protein Data Bank). This can identify unexpected protein targets and suggest new therapeutic applications or potential off-target effects. pharmasalmanac.com

Pharmacophore-Based Screening: A pharmacophore model can be built from the key features of this compound. This model is then used to search databases for proteins that have binding sites complementary to the pharmacophore, suggesting potential new interactions.

Filtering Large Compound Libraries: Virtual screening can be used to pre-filter enormous commercial or virtual compound libraries, identifying a smaller, more manageable set of molecules with a higher probability of binding to a specific target for subsequent experimental high-throughput screening. nih.gov This increases the hit rate and reduces the cost of experimental campaigns. sci-hub.se

Detailed Energetic and Kinetic Studies of Compound Interactions

A complete understanding of a compound's interaction with its target requires quantifying the forces and rates that govern the binding event. bmglabtech.com Biophysical techniques provide precise measurements of these thermodynamic and kinetic parameters.

Detailed Research Applications:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. researchgate.net This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy. This provides a complete thermodynamic profile of the this compound-target interaction. researchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors binding events in real-time. researchgate.net It is used to determine the kinetic parameters of an interaction, including the association rate constant (k_on) and the dissociation rate constant (k_off). These rates provide dynamic information that complements the thermodynamic data from ITC. mdpi.com

Parameter Technique Information Gained for this compound
Binding Affinity (K_D)ITC, SPRHow tightly the compound binds to its target.
Association Rate (k_on)SPRHow quickly the compound binds to its target.
Dissociation Rate (k_off)SPRHow long the compound remains bound to its target.
Enthalpy (ΔH)ITCThe contribution of bond formation/breakage to binding.
Entropy (ΔS)ITCThe contribution of conformational and solvation changes to binding.

By systematically applying these future-focused research directions, the scientific community can unlock the full potential of the this compound chemical scaffold, paving the way for new discoveries and applications.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic techniques for characterizing C₃₀H₂₇FN₂O₄, and how should data be validated?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), High-Resolution Mass Spectrometry (HRMS), and infrared (IR) spectroscopy are essential. Validate data by:

  • Comparing experimental NMR chemical shifts with predicted values from computational tools (e.g., DFT calculations).
  • Ensuring HRMS data matches the exact molecular mass (±5 ppm error tolerance).
  • Cross-referencing IR absorption bands with functional group databases .
    • Methodological Tip : Include raw spectral data in appendices and annotate peak assignments to enhance reproducibility .

Q. How can researchers design a reproducible synthesis protocol for C₃₀H₂₇FN₂O₄?

  • Answer : Follow a stepwise approach:

Route Selection : Prioritize routes with high atom economy and minimal byproducts (e.g., Suzuki-Miyaura coupling for aryl-fluorine bonds).

Parameter Optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading).

Validation : Confirm purity via HPLC (>95%) and elemental analysis (±0.4% theoretical vs. experimental) .

  • Data Note : Report reaction yields, solvent systems, and purification methods (e.g., column chromatography gradients) .

Q. What criteria should guide literature reviews for C₃₀H₂₇FN₂O₄-related studies?

  • Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate sources:

  • Prioritize peer-reviewed journals with high impact factors in medicinal or organic chemistry.
  • Exclude non-primary sources (e.g., patents, review articles) during initial data collection .
    • Tool Recommendation : Use databases like SciFinder or Reaxys with filters for "crystal structures" or "biological activity" .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data for C₃₀H₂₇FN₂O₄ across studies?

  • Answer : Apply contradiction analysis:

Identify Sources : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) and compound purity.

Statistical Tests : Use ANOVA to assess variability between datasets; calculate p-values for significance.

Contextualize : Cross-reference with pharmacokinetic data (e.g., solubility, metabolic stability) that may explain discrepancies .

  • Case Study : If Study A reports antitumor activity (IC₅₀ = 2 µM) and Study B finds no effect, evaluate differences in cell culture media or incubation times .

Q. What computational strategies improve the predictive accuracy of C₃₀H₂₇FN₂O₄'s binding affinity?

  • Answer : Combine molecular docking (e.g., AutoDock Vina) with Molecular Dynamics (MD) simulations:

  • Docking : Screen against target proteins (e.g., kinases) using flexible ligand parameters.
  • MD Refinement : Run 100-ns simulations to assess binding stability (RMSD <2 Å).
  • Validation : Compare predicted ΔG values with experimental Surface Plasmon Resonance (SPR) data .
    • Data Requirement : Publish force field parameters and trajectory analysis scripts in supplementary materials .

Q. How can researchers ensure ethical and rigorous data management for C₃₀H₂₇FN₂O₄ studies?

  • Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Storage : Use repositories like Chemotion or RADAR4Chem for raw spectra and crystallographic data.
  • Metadata : Include experimental conditions (e.g., NMR spectrometer frequency, solvent batch numbers).
  • Compliance : Document ethical approvals for biological testing (e.g., IACUC protocols) .

Q. What advanced statistical methods are suitable for analyzing structure-activity relationships (SAR) of C₃₀H₂₇FN₂O₄ derivatives?

  • Answer : Use multivariate analysis:

  • Principal Component Analysis (PCA) : Reduce dimensionality of physicochemical descriptors (logP, polar surface area).
  • Partial Least Squares (PLS) Regression : Corrogate substituent effects with bioactivity (Q² >0.5 for model validity).
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .
    • Reporting Standard : Provide regression coefficients and confidence intervals in SAR tables .

Methodological Guidelines

  • Experimental Design : Explicitly define independent (e.g., substituent groups) and dependent variables (e.g., enzymatic inhibition) using the PICO framework .
  • Data Interpretation : Address unresolved questions in conclusions (e.g., "The role of the fluorine atom in metabolic stability remains unclear due to conflicting CYP450 data") .
  • Peer Review Preparation : Preemptively address flaws by citing limitations (e.g., "In vitro models may not fully replicate in vivo tumor microenvironments") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.